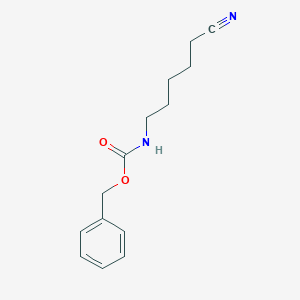
6-Benzyloxycarbonylaminocapronitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyloxycarbonylaminocapronitrile is an organic compound with the molecular formula C({14})H({18})N({2})O({2}). It is characterized by the presence of a benzyloxycarbonyl group attached to an aminocapronitrile backbone. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxycarbonylaminocapronitrile typically involves the following steps:
Starting Materials: The synthesis begins with caprolactam, which is converted to 6-aminocapronitrile through a Beckmann rearrangement.
Protection of Amino Group: The amino group of 6-aminocapronitrile is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This results in the formation of this compound.
The reaction conditions usually involve:
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: Room temperature to 50°C.
- Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
6-Benzyloxycarbonylaminocapronitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Deprotection: Hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.
Major Products
Hydrolysis: 6-Benzyloxycarbonylaminocaproic acid.
Reduction: this compound.
Deprotection: 6-Aminocapronitrile.
科学的研究の応用
6-Benzyloxycarbonylaminocapronitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Materials Science: It serves as a building block for the synthesis of polymers and advanced materials.
Biochemistry: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Organic Synthesis: It is a versatile intermediate in the synthesis of various organic compounds, including peptides and heterocycles.
作用機序
The mechanism of action of 6-Benzyloxycarbonylaminocapronitrile depends on its application. In medicinal chemistry, it acts as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. This amine can then interact with biological targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
6-Aminocapronitrile: Lacks the benzyloxycarbonyl group, making it more reactive.
6-Benzyloxycarbonylaminohexanoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile.
N-Benzyloxycarbonyl-6-aminocaproic Acid: Another related compound with a carboxylic acid group.
Uniqueness
6-Benzyloxycarbonylaminocapronitrile is unique due to its combination of a benzyloxycarbonyl-protected amine and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
benzyl N-(5-cyanopentyl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,11-12H2,(H,16,17) |
InChIキー |
KKSSCZKJDMVENX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


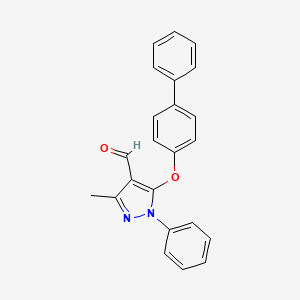
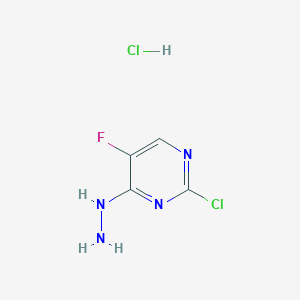
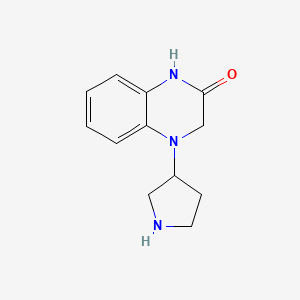

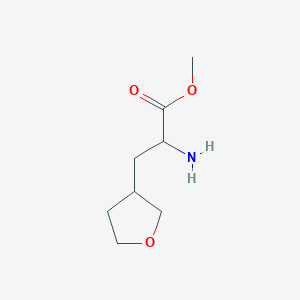
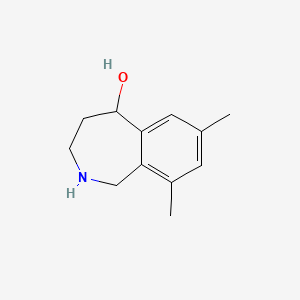
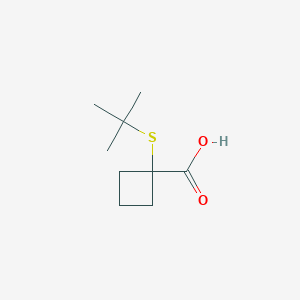

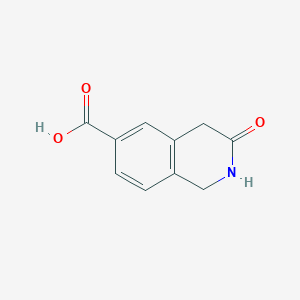
![1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13072063.png)
![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)

![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)
